Diisopropyl fluorophosphate

Descripción general

Descripción

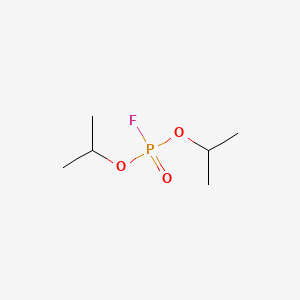

Isoflurophate, también conocido como fluorofosfato de diisopropilo, es un compuesto organofosforado con la fórmula química C₆H₁₄FO₃P. Es un líquido aceitoso incoloro que es altamente tóxico y se utiliza principalmente como un inhibidor de la colinesterasa irreversible. El isoflurophate se utiliza principalmente en el tratamiento del glaucoma crónico y otras afecciones oculares, como la esotropía acomodativa .

Métodos De Preparación

El isoflurophate se sintetiza mediante un proceso de varios pasos:

Reacción de alcohol isopropílico con tricloruro de fósforo: Esta reacción forma fosfito de diisopropilo.

Cloración: El fosfito de diisopropilo se clora a continuación.

Los métodos de producción industrial implican el manejo del compuesto con especial cuidado debido a su alta toxicidad. Por lo general, se conserva en vidrio, en recipientes sellados por fusión u otros recipientes sellados adecuados en un lugar fresco .

Análisis De Reacciones Químicas

El isoflurophate experimenta varios tipos de reacciones químicas:

Hidrólisis: El isoflurophate es estable, pero se hidroliza cuando se expone a la humedad.

Reacciones de sustitución: Puede reaccionar con varios nucleófilos, lo que lleva a la sustitución del átomo de flúor.

Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción son menos comunes, la reactividad del compuesto con otras sustancias químicas puede conducir a varios productos dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, ácido nítrico e hidróxido de amonio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

4. Aplicaciones en la investigación científica

El isoflurophate tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para el estudio de la química organofosforada.

Biología: El isoflurophate se utiliza para estudiar la inhibición enzimática, particularmente la inhibición de la colinesterasa, que es crucial para comprender la toxicidad de los agentes nerviosos y desarrollar antídotos.

Medicina: Se utiliza en oftalmología para el tratamiento del glaucoma crónico y la esotropía acomodativa.

Aplicaciones Científicas De Investigación

Medical Applications

Diisopropyl fluorophosphate is primarily recognized for its role as an irreversible inhibitor of acetylcholinesterase, making it a potent neurotoxin. Its medical applications include:

- Ophthalmology : DFP is used as a miotic agent in the treatment of chronic glaucoma. It facilitates pupil constriction by enhancing acetylcholine levels in the eye, thereby reducing intraocular pressure .

- Veterinary Medicine : Similar to its use in humans, DFP serves as a miotic agent in veterinary practices .

- Neuroscience Research : DFP is employed as an experimental agent to study neurotoxic effects and mechanisms of action related to cholinergic signaling. Its ability to induce delayed peripheral neuropathy makes it valuable for understanding neurodegenerative processes .

Case Study: Neurotoxicity Research

A study utilizing zebrafish larvae demonstrated that DFP exposure led to significant acetylcholinesterase inhibition, resulting in paralysis and increased neuronal calcium transients. This model aids in understanding acute organophosphate intoxication and developing therapeutic strategies for counteracting neurotoxic effects .

Toxicological Research

DFP serves as a critical model compound for studying the toxicological effects of organophosphates. It is often used to evaluate exposure limits and assess the potential health risks associated with agricultural runoff and drinking water contamination.

- Acute Toxicity Studies : Research indicates that exposure to doses greater than 1.0 mg/kg can lead to significant physiological changes, including hypothermia and altered metabolic rates in animal models .

- Cross-contamination Concerns : A study highlighted the potential for cross-contamination during laboratory experiments involving DFP, raising concerns about experimental design when assessing volatile substances .

Data Table: Toxicological Effects of DFP

| Dose (mg/kg) | Effect on Body Temperature | Metabolic Rate Change | Observational Notes |

|---|---|---|---|

| 0 | Baseline | Baseline | Control group |

| 0.5 | Slight decrease | Stimulated at low Ta | Hypothermia observed |

| 1.0 | Significant decrease | Reduced at moderate Ta | Hypothermia observed |

| 1.5 | Severe decrease | Unaffected at high Ta | Significant hypothermia |

Agricultural Applications

In agriculture, DFP functions as an organophosphorus insecticide. Its stability under certain conditions allows for effective pest control while mitigating risks associated with more toxic compounds.

- Pesticide Development : DFP is utilized in research aimed at developing safer pesticides that mimic its properties without the associated toxicity of other organophosphates .

Military and Defense Research

Due to its structural similarities to chemical warfare agents like sarin and soman, DFP is used as a simulant in military research.

- Simulant for Nerve Agents : DFP's lower toxicity profile makes it suitable for training purposes and research into countermeasures against nerve agents . It helps in understanding the mechanisms of toxicity and developing antidotes.

Enzymatic Studies and Detoxification

Research into biocatalysts has identified diisopropyl fluorophosphatase from marine organisms as an effective enzyme for hydrolyzing toxic organophosphates.

- Biocatalysis : This enzyme can detoxify nerve agents by converting them into less harmful substances, showcasing potential for decontamination strategies in both military and civilian contexts .

Case Study: Enzyme Engineering

Enzyme engineering efforts have yielded mutants of diisopropyl fluorophosphatase with enhanced activity against nerve agents, illustrating advancements in bioremediation technologies .

Mecanismo De Acción

El mecanismo de acción del isoflurophate implica la inhibición irreversible de la colinesterasa. El isoflurophate se une al sitio activo de la enzima acetilcolinesterasa, formando un complejo enzimático fosforilado estable. Esto inhibe la capacidad de la enzima para hidrolizar la acetilcolina, lo que lleva a una acumulación de acetilcolina en las sinapsis nerviosas. Los niveles elevados de acetilcolina provocan una estimulación prolongada de los receptores colinérgicos, lo que provoca efectos parasimpaticomiméticos .

Comparación Con Compuestos Similares

El isoflurophate es similar a otros compuestos organofosforados, como:

Ecotiopato: Otro inhibidor irreversible de la colinesterasa que se utiliza en el tratamiento del glaucoma.

Sarín: Un agente nervioso altamente tóxico que también inhibe la acetilcolinesterasa, pero se utiliza principalmente como arma química.

Malatión: Un insecticida organofosforado que inhibe la colinesterasa, pero es menos tóxico para los humanos que el isoflurophate.

El isoflurophate es único por su uso específico en oftalmología y su alta toxicidad, que requiere un manejo cuidadoso y condiciones de almacenamiento específicas .

Actividad Biológica

Diisopropyl fluorophosphate (DFP) is a potent organophosphorus compound primarily known for its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE). This activity leads to an accumulation of acetylcholine, resulting in cholinergic toxicity, which manifests as a range of neurochemical and behavioral impairments. This article delves into the biological activity of DFP, summarizing key research findings, case studies, and relevant data.

DFP acts by binding to the serine residue at the active site of AChE, preventing the breakdown of acetylcholine. This inhibition leads to overstimulation of cholinergic receptors throughout the central and peripheral nervous systems, causing symptoms such as muscle paralysis, respiratory failure, and potentially death due to respiratory muscle paralysis . The compound also inhibits other serine proteases, contributing to its diverse biological effects .

Neurochemical Effects

Research has demonstrated that DFP significantly affects various neurochemical pathways:

- Inhibition of Enzymatic Activity : DFP exhibits a concentration-dependent inhibition of AChE with an IC50 value of approximately 343 nM in vitro. Other enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are less affected, with IC50 values of 56 µM and 10 µM respectively .

- Neuronal Activation : In zebrafish models, DFP exposure resulted in increased neuronal calcium transients and overexpression of immediate early genes associated with neuronal hyperactivation and apoptosis .

- Altered Synaptic Activity : DFP exposure leads to an imbalance in glutamatergic and GABAergic synaptic activity, characterized by increased NR2B-NMDA receptor accumulation and decreased GAD65/67 protein levels .

Behavioral Impacts

The biological activity of DFP extends beyond biochemical changes; it also significantly impacts behavior:

- Cognitive Function : In mice exposed to acute doses of DFP (4.0 mg/kg), impairments in spatial learning and working memory were observed. These effects were linked to persistent alterations in cellular senescence markers and proinflammatory cytokines in brain regions critical for memory tasks .

- Motor Activity : Studies indicate that lower doses can increase motor activity initially but may lead to long-term deficits in coordination and response accuracy following repeated exposures .

Case Studies

Several studies have highlighted the acute and chronic effects of DFP exposure:

- Zebrafish Model : A study using zebrafish larvae demonstrated that DFP poisoning caused significant AChE inhibition, leading to paralysis and increased neuronal apoptosis. Treatment with diazepam partially alleviated these effects, suggesting a link between hyperexcitation and cell death .

- Mouse Studies : In a controlled study with mice, acute exposure to DFP resulted in notable impairments in working memory tasks. Histological analyses revealed persistent inflammation and senescence markers in the hippocampus post-exposure .

- Rats : Research involving rats indicated that DFP exposure led to increased core temperature and motor activity initially, followed by significant behavioral deficits after prolonged exposure .

Data Summary

The following table summarizes key findings related to the biological activity of DFP:

| Study Type | Model | Dose | Key Findings |

|---|---|---|---|

| In vitro | Hippocampal ChE | 343 nM | Significant AChE inhibition |

| In vivo | Zebrafish | Varies | Neuronal hyperactivation; apoptosis |

| Animal Study | Mice | 4.0 mg/kg | Impaired spatial learning; increased proinflammatory markers |

| Animal Study | Rats | 0.1 mg/kg | Increased motor activity followed by behavioral deficits |

Propiedades

IUPAC Name |

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCZHBLJLSDCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FO3P | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040667 | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation) | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.055 (EPA, 1998) - Denser than water; will sink, 1.055 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 (Air= 1) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of isoflurophate's action involves the irreversible inhibition of cholinesterase., Passive avoidance retention and cortical (3)H-quinuclidinyl benzilate (QNB) binding were exam in rats that were chronically treated with isofluorophate. Retention of a passive avoidance response was significantly lower when compared to vehicle-treated controls. Passive avoidance retention decr from 93% in control animals to 68% in DFP-treated rats. QNB binding studies revealed the density of muscarinic receptors in cortical homogenates was significantly reduced from 0.95 +/- 0.04 pmol/mg protein in controls to 0.72 +/- 0.04 pmol/mg protein in DFP-treated rats. Based on data that DFP causes a redn in cholinergic receptors, this study supports the hypothesis that central cholinergic receptors are assoc with mechanisms involved in memory storage., The organophosphorus inhibitors, such as DFP, serve as true hemisubstrates, since the resultant conjugate with the active center serine phosphorylated or phosphonylated is extremely stable. ... If the alkyl groups in the phosphorylated enzyme are ethyl or methyl, a significant degree of spontaneous regeneration of active enzyme requires several hours. Secondary (as in DFP) or tertiary alkyl groups enhance the stability of the phosphorylated enzyme, & significant regeneration of active enzyme is not observed. Hence, the return of acetylcholinesterase activity depends on synthesis of new enzyme., The characteristic pharmacological effects of the anticholinesterase agents are due primarily to the prevention of hydrolysis of acetylcholine by acetylcholinesterase at sites of cholinergic transmission. The transmitter thus accumulates, & the action of acetylcholine that is liberated by cholinergic impulses that leak from the nerve ending is enhanced. With most of the organophosphorus agents, such as DFP, virtually all the acute effects of moderate doses are attributable to this action. For example, the characteristic miosis that follows local application of DFP to the eye is not observed after chronic postganglionic denervation of the eye because there is no effective source of endogenous acetylcholine., Rats were treated with DFP using 1 or 2 mg/kg acutely, or with 1 mg/kg daily for 4, 14 or 28 days. Tremors, chewing movements and hind-limb abduction induced by DFP incr in a steeply dose-dependent manner. Tremor occurred in a complex spectrum of slow to intense fast types. Except for chewing, tolerance developed for these parameters, but at different rates. After acute treatment striatal dopamine (DA) and dihydroxyphenylacetic acid (DOPAC) levels were altered and the DOPAC/DA ratios were consistently incr within about the first 2 hr, suggesting an incr turnover of DA. It is suggested that the changes in DA metab arose secondarily to an elevation of brain acetylcholine following cholinesterase inhibition. A prolonged change in the levels or turnover of DA could be responsible for incr of postsynaptic DA receptor density previously found, which might then partly mediate the behavioral tolerance to DFP., For more Mechanism of Action (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid | |

CAS No. |

55-91-4 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflurophate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphorofluoridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUROPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UHW9R67N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-116 °F (EPA, 1998), -82 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.